Methyl isoxazole-5-carboxylate

Solid-phase synthesis Heterocyclic building blocks Pharmaceutical intermediates

Choose Methyl isoxazole-5-carboxylate (mp 48–51°C) for your solid-phase synthesis needs. Its crystalline form ensures direct loading onto Wang resin, unlike liquid ethyl analogs. Critical for HIV integrase inhibitor R&D (patent-validated pathway) and anticancer SAR studies. This methyl ester delivers >8:1 regioselectivity in Cu(I)-catalyzed cycloadditions, reducing purification overhead.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 15055-81-9
Cat. No. B057465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoxazole-5-carboxylate
CAS15055-81-9
SynonymsIsoxazole-5-carboxylic Acid Methyl Ester
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=NO1
InChIInChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3
InChIKeyILPCPKZAAQXHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isoxazole-5-carboxylate (CAS 15055-81-9) Procurement-Grade Heterocyclic Building Block for Pharmaceutical Synthesis


Methyl isoxazole-5-carboxylate (CAS 15055-81-9) is a 1,2-oxazole-5-carboxylate methyl ester with the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol . The compound presents as a white to off-white crystalline solid with a melting point of 48–51°C and a predicted boiling point of 203.9±13.0°C . It is soluble in water, methanol, and ethanol, and is primarily utilized as a versatile heterocyclic building block in the synthesis of pyridine-based integrase inhibitors, antiviral agents, and pyrazolopyrimidine derivatives with anticancer applications .

Procurement Risk in Substituting Methyl Isoxazole-5-carboxylate with Generic Isoxazole Carboxylates


Simple substitution of methyl isoxazole-5-carboxylate with other isoxazole carboxylate esters (e.g., ethyl or 3-methyl analogs) is inadvisable due to quantifiable differences in physical state, purity specifications, and downstream reaction performance. The methyl ester's solid crystalline form (mp 48–51°C) contrasts with the liquid state of ethyl isoxazole-5-carboxylate at ambient temperature , which impacts handling, storage stability, and formulation in solid-phase syntheses. Furthermore, the 5-position carboxylate substitution pattern is essential for regioselective cycloaddition outcomes [1]. While some analogs offer similar purity levels (e.g., 98% for ethyl ester ), the specific combination of the methyl ester leaving group and the unsubstituted isoxazole ring in methyl isoxazole-5-carboxylate yields a distinct reactivity profile that cannot be assumed for substituted or higher alkyl ester variants . The evidence below quantifies these critical differentiators.

Quantitative Differentiation of Methyl Isoxazole-5-carboxylate (CAS 15055-81-9) Against Key Analogs


Solid Physical State of Methyl Isoxazole-5-carboxylate Enables Solid-Phase Synthetic Workflows Not Possible with Liquid Ethyl Ester Analogs

Methyl isoxazole-5-carboxylate (CAS 15055-81-9) is a crystalline solid with a melting point range of 48–51°C , whereas its ethyl ester analog, ethyl isoxazole-5-carboxylate (CAS 173850-41-4), exists as a liquid at ambient temperature (20°C) . This solid-state property of the methyl ester is critical for applications such as solid-phase organic synthesis, where the compound is loaded onto Wang resin as a dipolarophile for regioselective cycloaddition reactions [1]. The liquid nature of the ethyl ester analog precludes its direct use in such solid-phase methodologies without additional formulation steps.

Solid-phase synthesis Heterocyclic building blocks Pharmaceutical intermediates

Methyl Isoxazole-5-carboxylate Serves as a Validated Precursor for Integrase Inhibitor Synthesis as Documented in Patent Literature

Methyl isoxazole-5-carboxylate (CAS 15055-81-9) is explicitly cited as a reagent in the synthesis of pyridine derivatives that function as integrase inhibitors and antiviral agents, with documentation in patent US2007/219186 A1 . While other isoxazole carboxylates (e.g., ethyl ester or 3-methyl substituted analogs) may serve as general heterocyclic building blocks, this specific compound is validated in the patent literature for this precise application pathway . This provides a regulatory and intellectual property advantage for pharmaceutical development programs that require documented synthetic routes.

Antiviral agents Integrase inhibitors Patent-validated intermediates

Methyl Isoxazole-5-carboxylate Derivatives Exhibit Quantifiable AChE Inhibition with an IC50 of 29.46 µM, Suggesting Class-Level Neuroprotective Potential

A derivative of methyl isoxazole-5-carboxylate has demonstrated potent acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 29.46 ± 0.31 µM . This activity was shown to be selective for AChE over butyrylcholinesterase (BuChE), and the derivative reduced cell death by approximately 50% compared to untreated controls in a neuroprotection assay . While this data is derived from a derivative rather than the parent compound, it establishes a class-level inference that the methyl isoxazole-5-carboxylate scaffold is a viable starting point for developing neuroprotective agents targeting Alzheimer's disease .

Acetylcholinesterase inhibition Neuroprotection Alzheimer's disease research

Regioselective Synthesis of Methyl Isoxazole-5-carboxylates Achieves >8:1 Selectivity in Cu(I)-Catalyzed Cycloadditions

In the synthesis of isoxazole-5-carboxylate derivatives via 1,3-dipolar cycloaddition, the use of Cu(I) catalysis with methyl isoxazole-5-carboxylate precursors yields 3,5-disubstitution patterns with regioselectivity exceeding 8:1 . This high regioselectivity is a quantifiable advantage over thermal cycloaddition methods or non-catalyzed approaches, which may produce mixtures of regioisomers . The methyl ester group at the 5-position directs the cycloaddition outcome due to favorable frontier molecular orbital interactions and reduced steric hindrance in the transition state .

Regioselective synthesis 1,3-Dipolar cycloaddition Copper catalysis

Optimal Procurement Scenarios for Methyl Isoxazole-5-carboxylate (CAS 15055-81-9) Based on Quantified Differentiation Evidence


Solid-Phase Organic Synthesis of Isoxazole-5-carboxylate Libraries

Procurement of methyl isoxazole-5-carboxylate is strongly indicated for research programs employing solid-phase synthetic methodologies. As established in Section 3 (Evidence Item 1), the compound's solid crystalline state (mp 48–51°C) enables direct loading onto Wang resin as a dipolarophile for 1,3-dipolar cycloaddition reactions with nitrile oxides, a workflow that is not feasible with liquid ethyl ester analogs. This application scenario is validated by the published solid-phase synthesis protocol that achieves regioselective formation of methyl 3-substituted isoxazole-5-carboxylates in good yields and purities [1].

Development of Integrase Inhibitors and Antiviral Agents with Patent-Validated Synthetic Routes

For pharmaceutical development programs targeting HIV integrase or related antiviral mechanisms, methyl isoxazole-5-carboxylate is the preferred procurement choice over generic isoxazole carboxylates. As documented in Section 3 (Evidence Item 2), the compound is explicitly cited in patent US2007/219186 A1 as a reagent for synthesizing pyridine-based integrase inhibitors. This patent validation reduces regulatory filing burdens and provides a documented synthetic pathway that can accelerate IND-enabling studies .

Medicinal Chemistry Campaigns Targeting Acetylcholinesterase for Alzheimer's Disease

Research groups focused on developing novel AChE inhibitors for neurodegenerative disease should prioritize methyl isoxazole-5-carboxylate as a core scaffold. As shown in Section 3 (Evidence Item 3), derivatives of this compound exhibit quantifiable AChE inhibition (IC50 = 29.46 ± 0.31 µM) with selectivity over BuChE, and demonstrate neuroprotective effects with approximately 50% reduction in cell death compared to controls. This class-level bioactivity evidence provides a data-driven rationale for initiating structure-activity relationship (SAR) studies using this scaffold .

Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Cu(I)-Catalyzed Cycloaddition

Synthetic chemistry groups requiring high regioselectivity (>8:1) in the construction of 3,5-disubstituted isoxazoles should procure methyl isoxazole-5-carboxylate as the optimal dipolarophile precursor. As quantified in Section 3 (Evidence Item 4), Cu(I)-catalyzed 1,3-dipolar cycloaddition using methyl isoxazole-5-carboxylate-based alkynyl dipolarophiles yields the desired 3,5-disubstitution pattern with >8:1 selectivity, significantly reducing purification requirements and improving overall synthetic efficiency compared to thermal or uncatalyzed methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl isoxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.